(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone
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Overview
Description
(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as an intermediate in the synthesis of other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone typically involves a multi-step process. One common method is the one-pot, three-component synthesis, which involves the reaction of aromatic aldehydes, malono derivatives, and phenyl hydrazine derivatives in a solvent mixture of water and ethanol at room temperature . This method is efficient and environmentally friendly, as it avoids the use of catalysts and harsh reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or chloro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-tumor, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-carbonitrile): Similar structure but with a cyano group instead of a methanone group.
(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-carboxylic acid): Contains a carboxylic acid group instead of a methanone group.
Uniqueness
(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, chloro, and methanone groups allows for versatile reactivity and potential therapeutic applications.
Properties
CAS No. |
618091-23-9 |
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Molecular Formula |
C17H14ClN3O |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
[5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C17H14ClN3O/c1-11-2-4-12(5-3-11)16(22)15-10-20-21(17(15)19)14-8-6-13(18)7-9-14/h2-10H,19H2,1H3 |
InChI Key |
WVMTWROICRIOGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
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